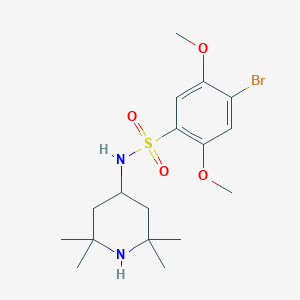![molecular formula C12H17NO3S B225000 1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225000.png)
1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine, also known as MMPS, is a chemical compound that belongs to the class of sulfonyl-containing pyrrolidine derivatives. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Applications De Recherche Scientifique
1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine has been extensively studied for its potential therapeutic applications. One of the major research areas is the development of this compound as a potent and selective inhibitor of the proteasome, a cellular complex responsible for the degradation of proteins. This compound has been shown to exhibit potent anti-proliferative activity against various cancer cell lines, including breast, prostate, and lung cancer.
Mécanisme D'action
The mechanism of action of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine as a proteasome inhibitor involves the binding of the compound to the active site of the proteasome, leading to the inhibition of its activity. This inhibition results in the accumulation of misfolded and ubiquitinated proteins, leading to the induction of cell death pathways.
Biochemical and Physiological Effects
This compound has been shown to exhibit significant biochemical and physiological effects in various cell lines and animal models. These effects include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. This compound has also been shown to exhibit anti-inflammatory activity, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine in lab experiments is its high potency and selectivity as a proteasome inhibitor. This makes it an ideal compound for studying the role of the proteasome in various cellular processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can limit its use in certain experimental setups.
Orientations Futures
There are several future directions for the research and development of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine. One of the major areas of focus is the optimization of the compound's pharmacokinetic properties, including its solubility and bioavailability. Another area of interest is the development of this compound-based prodrugs, which can improve the compound's delivery and targeting to specific tissues. Additionally, the potential applications of this compound in the treatment of various diseases, including cancer and inflammatory diseases, warrant further investigation.
Conclusion
In conclusion, this compound is a promising compound with significant potential for therapeutic applications. Its high potency and selectivity as a proteasome inhibitor make it an ideal compound for studying the role of the proteasome in various cellular processes. Further research and development of this compound are required to optimize its pharmacokinetic properties and explore its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine involves the reaction of 2-methoxy-5-methylphenylsulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound as a white solid with a high yield.
Propriétés
Formule moléculaire |
C12H17NO3S |
|---|---|
Poids moléculaire |
255.34 g/mol |
Nom IUPAC |
1-(2-methoxy-5-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C12H17NO3S/c1-10-5-6-11(16-2)12(9-10)17(14,15)13-7-3-4-8-13/h5-6,9H,3-4,7-8H2,1-2H3 |
Clé InChI |
QBVQBEIBIRPHIX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC2 |
SMILES canonique |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




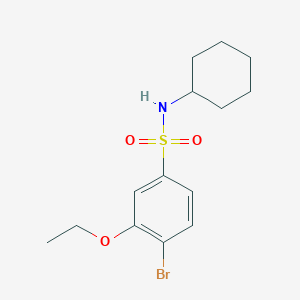
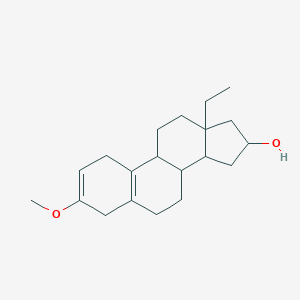
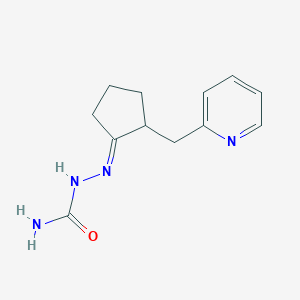

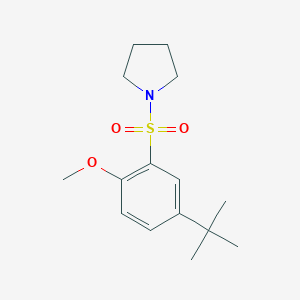
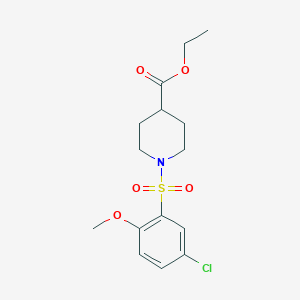
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B224972.png)

![Thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B224991.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224993.png)
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B224995.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224999.png)
